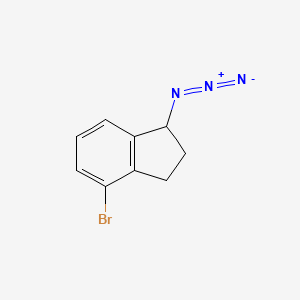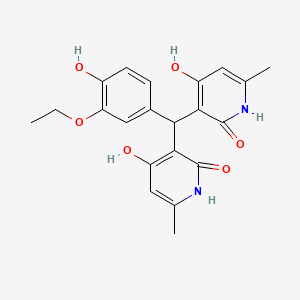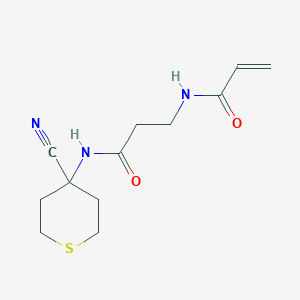
N-(4-Cyanothian-4-yl)-3-(prop-2-enoylamino)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Cyanothian-4-yl)-3-(prop-2-enoylamino)propanamide, also known as CTAP, is a selective antagonist of the μ-opioid receptor. It is commonly used in scientific research to study the effects of opioid drugs and to develop new treatments for opioid addiction.
Mechanism of Action
N-(4-Cyanothian-4-yl)-3-(prop-2-enoylamino)propanamide acts as a competitive antagonist of the μ-opioid receptor, meaning that it binds to the receptor and blocks the effects of other opioids. It does not activate the receptor itself, but instead prevents other substances from binding to it. This mechanism of action allows researchers to study the role of the μ-opioid receptor in various physiological and behavioral processes.
Biochemical and Physiological Effects:
N-(4-Cyanothian-4-yl)-3-(prop-2-enoylamino)propanamide has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce the analgesic effects of opioids, suggesting that it may be useful in developing new treatments for opioid addiction. It has also been shown to reduce the rewarding effects of opioids, which may help to prevent relapse in individuals with opioid addiction.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-Cyanothian-4-yl)-3-(prop-2-enoylamino)propanamide is that it is a highly selective antagonist of the μ-opioid receptor, meaning that it does not affect other opioid receptors. This allows researchers to study the specific effects of the μ-opioid receptor without interference from other receptors. However, one limitation of N-(4-Cyanothian-4-yl)-3-(prop-2-enoylamino)propanamide is that it has a relatively short half-life, meaning that it must be administered frequently in order to maintain its effects.
Future Directions
There are many potential future directions for research involving N-(4-Cyanothian-4-yl)-3-(prop-2-enoylamino)propanamide. One area of interest is the development of new treatments for opioid addiction. N-(4-Cyanothian-4-yl)-3-(prop-2-enoylamino)propanamide has shown promise in reducing the rewarding effects of opioids, and further research may lead to the development of new medications for opioid addiction. Additionally, N-(4-Cyanothian-4-yl)-3-(prop-2-enoylamino)propanamide may be useful in studying the role of the μ-opioid receptor in other physiological and behavioral processes, such as pain perception and stress response. Further research is needed to fully understand the potential applications of N-(4-Cyanothian-4-yl)-3-(prop-2-enoylamino)propanamide in scientific research.
Synthesis Methods
N-(4-Cyanothian-4-yl)-3-(prop-2-enoylamino)propanamide can be synthesized using a variety of methods, including solid-phase synthesis and solution-phase synthesis. One common method involves the reaction of 4-cyanobenzenethiol with ethyl 3-aminocrotonate in the presence of a catalyst. The resulting product is then reacted with acryloyl chloride to form N-(4-Cyanothian-4-yl)-3-(prop-2-enoylamino)propanamide.
Scientific Research Applications
N-(4-Cyanothian-4-yl)-3-(prop-2-enoylamino)propanamide is commonly used in scientific research to study the effects of opioid drugs and to develop new treatments for opioid addiction. It is particularly useful for studying the μ-opioid receptor, which is involved in the analgesic and addictive effects of opioids. N-(4-Cyanothian-4-yl)-3-(prop-2-enoylamino)propanamide can be used to block the effects of opioids on this receptor, allowing researchers to study the role of the receptor in various physiological and behavioral processes.
properties
IUPAC Name |
N-(4-cyanothian-4-yl)-3-(prop-2-enoylamino)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S/c1-2-10(16)14-6-3-11(17)15-12(9-13)4-7-18-8-5-12/h2H,1,3-8H2,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGSORBNQJXFDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC(=O)NC1(CCSCC1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Cyanothian-4-yl)-3-(prop-2-enoylamino)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

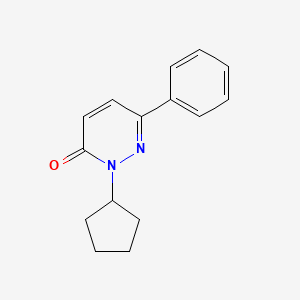

![(E)-3-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide](/img/structure/B2688510.png)
![[2-(3,4-Difluoroanilino)-2-oxoethyl] 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B2688513.png)
![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2688516.png)

![Ethyl 3-[(3,5-dichlorophenyl)amino]-2-methoxy-2-methyl-3-oxopropanoate](/img/structure/B2688518.png)
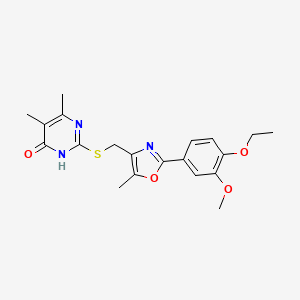
![4-fluoro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2688520.png)
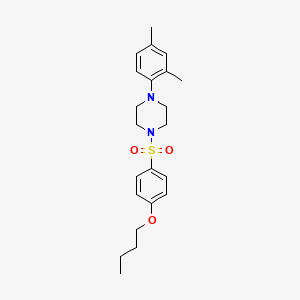
![4-bromo-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2688523.png)

